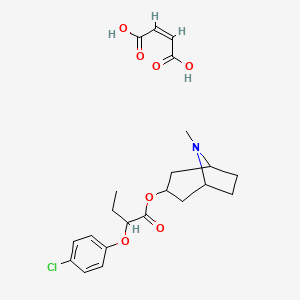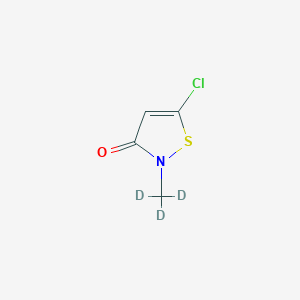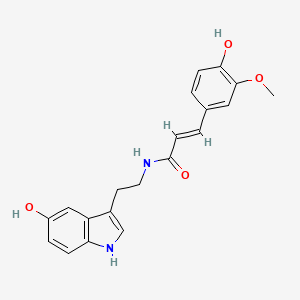![molecular formula C₈H₁₁N₅O₃ B1147252 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol CAS No. 151587-54-1](/img/structure/B1147252.png)
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves interactions with various heterocumulenes, leading to the formation of novel compounds through processes such as elimination and tautomerisation. A study by Prajapati and Thakur (2005) discusses a one-pot synthesis method for creating novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, showcasing the compound's versatility as a precursor (Prajapati & Thakur, 2005).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds reveal intricate hydrogen-bonded formations. For instance, Orozco et al. (2009) detailed the hydrogen-bonded structures in related pyrimidinone molecules, demonstrating significant polarization of electronic structures, which could provide insight into the molecular structure analysis of our compound of interest (Orozco et al., 2009).
Chemical Reactions and Properties
The compound's chemical behavior, particularly in cycloaddition and Michael-type reactions, has been a focal point of research. Walsh et al. (1988) explored how 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition reactions with electron-deficient olefins, leading to the formation of various derivatives. This study highlights the compound's reactivity and potential for creating a wide range of chemical structures (Walsh et al., 1988).
Applications De Recherche Scientifique
Molecular Structure and Bonding Characteristics
Research by Orozco, Insuasty, Cobo, and Glidewell (2009) on compounds closely related to 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol highlights their molecular structure and bonding characteristics. These compounds exhibit significant polarization in their electronic structures and are linked by a combination of hydrogen bonds to form distinct molecular arrangements (Orozco et al., 2009).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactivity of compounds similar to 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol. Prajapati and Thakur (2005) describe a method for synthesizing novel pyrimido[4,5-d]pyrimidines, indicating the compound's utility in generating diverse chemical structures (Prajapati & Thakur, 2005). Additionally, Gohain, Prajapati, Gogoi, and Sandhu (2004) demonstrate its use in microwave-induced, solvent-free synthesis of pyrimidines, suggesting efficient and eco-friendly synthesis pathways (Gohain et al., 2004).
Potential Applications in Heterocyclic Chemistry
Research indicates potential applications in heterocyclic chemistry. For instance, the study by Beck and Gajewski (1976) on the synthesis of pyrimidinones using related compounds suggests possible applications in creating complex heterocyclic systems (Beck & Gajewski, 1976).
Propriétés
IUPAC Name |
N,N-dimethyl-N'-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-5-6(13(15)16)7(14)11-8(10-5)9-4-12(2)3/h4H,1-3H3,(H,10,11,14)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLMNSDAFLKIB-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N=CN(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=N1)/N=C/N(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455084 | |
| Record name | MET004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol | |
CAS RN |
151587-54-1 | |
| Record name | MET004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)



![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)


![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)
